Welcome to the BenchChem Online Store!
molecular formula C12H24O B011110 (R)-(+)-1,2-Epoxydodecane CAS No. 109856-85-1

(R)-(+)-1,2-Epoxydodecane

Cat. No. B011110
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969353B2

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
O1CC1CCCCCCCCCC
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
2.15 mL
Type
reactant
Smiles
O
Step Four
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred vigorously for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried round bottom flask containing a magnetic stir bar
ADDITION
Type
ADDITION
Details
was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation until the material
CUSTOM
Type
CUSTOM
Details
appeared dry
ADDITION
Type
ADDITION
Details
containing the oxidized catalyst and a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
The flask was sealed with a rubber septum
STIRRING
Type
STIRRING
Details
After stirring for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through paper
CUSTOM
Type
CUSTOM
Details
to remove the white precipitate (1,2-diol)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes
FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove a substantial amount of white crystalline precipitate (diol)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred into a 250 mL round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C[C@H]1CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08969353B2

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
O1CC1CCCCCCCCCC
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
2.15 mL
Type
reactant
Smiles
O
Step Four
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred vigorously for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried round bottom flask containing a magnetic stir bar
ADDITION
Type
ADDITION
Details
was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation until the material
CUSTOM
Type
CUSTOM
Details
appeared dry
ADDITION
Type
ADDITION
Details
containing the oxidized catalyst and a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
The flask was sealed with a rubber septum
STIRRING
Type
STIRRING
Details
After stirring for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through paper
CUSTOM
Type
CUSTOM
Details
to remove the white precipitate (1,2-diol)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes
FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove a substantial amount of white crystalline precipitate (diol)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred into a 250 mL round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C[C@H]1CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.